molecular formula C8H13NO B11773543 Hexahydro-1H-pyrrolizine-7a-carbaldehyde

Hexahydro-1H-pyrrolizine-7a-carbaldehyde

Cat. No.: B11773543
M. Wt: 139.19 g/mol
InChI Key: VVWRHELZTWIQIE-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrrolizine-7a-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H13NO. It is a derivative of pyrrolizidine, a class of compounds known for their diverse biological activities. The structure of this compound consists of a pyrrolizine ring system with a carbaldehyde functional group at the 7a position.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1,2,3,5,6,7-hexahydropyrrolizine-8-carbaldehyde

InChI

InChI=1S/C8H13NO/c10-7-8-3-1-5-9(8)6-2-4-8/h7H,1-6H2

InChI Key

VVWRHELZTWIQIE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN2C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydro-1H-pyrrolizine-7a-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of pyrrolidine derivatives. For instance, the Dieckmann reaction can be employed to obtain tetrahydro-1H-pyrrolizine-1,3(2H)-dione from pyrrolidine . Subsequent reduction and cyclization steps lead to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions. These methods often utilize catalysts and specific reaction environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-pyrrolizine-7a-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the carbaldehyde group makes it susceptible to nucleophilic addition reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific solvents and temperatures to facilitate the desired transformations.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Hexahydro-1H-pyrrolizine-7a-carbaldehyde has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of hexahydro-1H-pyrrolizine-7a-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its structure allows it to bind to specific receptors, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Hexahydro-1H-pyrrolizine-7a-carbaldehyde can be compared with other pyrrolizidine derivatives, such as:

The uniqueness of this compound lies in its specific structure and functional group, which confer distinct chemical reactivity and biological activity.

Biological Activity

Hexahydro-1H-pyrrolizine-7a-carbaldehyde is a nitrogen-containing heterocyclic compound that belongs to the pyrrolizidine family. This compound has garnered attention due to its diverse biological activities, including hepatotoxicity, neurotoxicity, and cytotoxicity. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H13NO
  • Molecular Weight : 155.19 g/mol
  • CAS Number : 412283-63-7

This compound exhibits its biological effects through various mechanisms:

  • Cellular Interactions : It interacts with key enzymes and proteins, influencing cellular metabolism and signaling pathways. Notably, it affects glycosidase enzymes, which are essential for carbohydrate metabolism.
  • Signaling Pathways : The compound has been shown to modulate the MAPK signaling pathway, which plays a critical role in cell growth and differentiation.
  • Genotoxic Effects : Pyrrolizidine alkaloids, including this compound, can interfere with DNA synthesis and cell cycle progression, leading to potential genotoxic effects .

Toxicological Effects

The compound is associated with several toxicological effects:

  • Hepatotoxicity : Long-term exposure can lead to liver damage due to interference with liver metabolism and cellular processes.
  • Neurotoxicity : Studies indicate that it may affect neuronal function, although specific mechanisms remain under investigation.
  • Cytotoxicity : It has demonstrated cytotoxic effects in various cell lines, which may be attributed to its ability to induce apoptosis .

Antimicrobial and Anticancer Properties

Recent studies have explored the potential antimicrobial and anticancer properties of this compound:

  • Antimicrobial Activity : Research indicates that this compound exhibits activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : It has shown promise in preclinical studies for its ability to inhibit cancer cell proliferation. For instance, derivatives of pyrrolizidine compounds have been evaluated for their anticancer efficacy against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
HepatotoxicityInterferes with liver metabolism
NeurotoxicityAffects neuronal function
CytotoxicityInduces apoptosis in cancer cells
AntimicrobialActive against specific bacterial strains
AnticancerInhibits proliferation in cancer cell lines

Case Study Example

In a study investigating the cytotoxic effects of pyrrolizidine alkaloids, this compound was evaluated for its ability to induce apoptosis in HepG2 liver cancer cells. The results indicated a significant reduction in cell viability at concentrations above 100 µg/mL, with accompanying increases in apoptotic markers such as caspase activation . This highlights the compound's potential as a therapeutic agent in cancer treatment.

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